Andrographidin B
Overview
Description
Andrographidin B is a bioactive natural compound found in the medicinal plant Andrographis paniculata. It belongs to a class of compounds known as andrographolides . These compounds are highly bioavailable and exhibit diverse pharmacological activities, including anti-cancer, antioxidant, and anti-inflammatory effects .
Scientific Research Applications
Anti-Inflammatory and Immunological Responses
- Inflammation Attenuation : Andrographolide has shown efficacy in reducing inflammation. It inhibits NF-κB activation, a key factor in immunological responses, by forming a covalent adduct with cysteine 62 of p50, blocking the binding of NF-κB oligonucleotide to nuclear proteins. This suppression reduces cell adhesion and leukocyte adhesion, beneficial in inflammatory disorders (Xia et al., 2004).
Neuroprotective Effects
- Alzheimer's Disease Treatment : Andrographolide may be a potential treatment for Alzheimer's disease. It activates autophagy and the Nrf2-mediated p62 signaling pathway in neuronal cells, protecting them from β-amyloid-induced cell death (Gu et al., 2018).
Anticancer Properties
- Cancer Cell Growth Inhibition : Andrographolide shows promise in inhibiting the growth of various cancer cells. For instance, it suppresses the growth of hepatoma-derived Hep3B cells by activating JNK signaling pathway, indicating its potential as an anticancer agent (Ji et al., 2007).
- Breast Cancer Suppression : In breast cancer, andrographolide inhibits COX-2 expression and angiogenesis, impacting p300 signaling and the VEGF pathway. This suggests its utility in breast cancer treatment (Peng et al., 2018).
Metabolic Effects
- Glucose Metabolism Modulation : Andrographolide may play a role in modulating glucose metabolism, which could be key in understanding its therapeutic effects in various diseases (Burgos et al., 2020).
Potential in COVID-19 Treatment
- Anti-COVID-19 Effects : There's interest in andrographolide's potential against COVID-19. Research suggests it might contain therapeutic ingredients effective against the virus, underscoring the need for further exploration in this area (Xie et al., 2021).
properties
IUPAC Name |
5-hydroxy-2-[2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7,8-dimethoxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-14-7-11(26)16-10(25)6-13(33-22(16)21(14)32-2)9-4-3-5-12(17(9)27)34-23-20(30)19(29)18(28)15(8-24)35-23/h3-7,15,18-20,23-24,26-30H,8H2,1-2H3/t15-,18-,19+,20-,23-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIPEIMZRLNKQ-BSTKLLGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Andrographidin B |
Citations
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